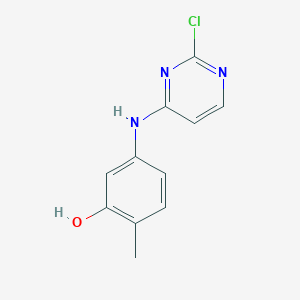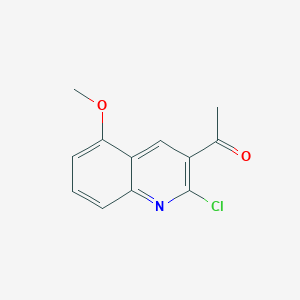![molecular formula C13H13N3O B11877030 1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone CAS No. 61322-51-8](/img/structure/B11877030.png)
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-b]indazole derivatives. These compounds are known for their unique structural features and significant biological activities. The presence of both pyrazole and indazole rings in the structure makes this compound a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance the yield and purity of the product . These methods allow for better control over reaction parameters and reduce the overall production time.
Chemical Reactions Analysis
Types of Reactions
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-b]indazole derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess significant biological activities and are used in medicinal chemistry.
Uniqueness
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone stands out due to its unique combination of pyrazole and indazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for further research and development .
Properties
CAS No. |
61322-51-8 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazolo[1,5-b]indazol-1-yl)ethanone |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-10-6-4-5-7-11(10)15(3)16(13)14-8/h4-7H,1-3H3 |
InChI Key |
XTXPIZRAOXOWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C(=O)C)C3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)

![6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11876981.png)

![2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine](/img/structure/B11876992.png)



![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)

![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)

